
1,4-Dimethyl 2-(difluoromethoxy)butanedioate
Übersicht
Beschreibung
Synthesis Analysis
1,4-Dimethyl 2-(difluoromethoxy)butanedioate is synthesized using a two-step process. The process starts with the reaction of 2,2-difluoroethyl acetate and malonic acid in the presence of a base, followed by the reaction of the resulting diester with methyl magnesium bromide. This compound is a versatile building block in organic synthesis and has been used in numerous reactions to produce various functional groups.Molecular Structure Analysis
The molecular formula of 1,4-Dimethyl 2-(difluoromethoxy)butanedioate is C7H10F2O5. The InChI code is 1S/C7H10F2O5/c1-12-5(10)3-4(6(11)13-2)14-7(8)9/h4,7H,3H2,1-2H3 . The molecular weight is 212.15 g/mol .Wissenschaftliche Forschungsanwendungen
Renewable Resources and Biofuel Production
1,4-Dimethyl 2-(difluoromethoxy)butanedioate's potential in renewable resources is highlighted through the conversion of biomass sugars into high-yield, renewable alcohols. A study illustrates the selective dehydration of 2,3-Butanediol to produce mixtures with high octane ratings, suitable for sustainable gasoline blending components or diesel oxygenates, indicating a move towards renewable gasoline, solvents, and fuel additives (Harvey, Merriman, & Quintana, 2016).
Metabolic Engineering for Chemical Production
Research into the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol from renewable carbohydrate feedstocks demonstrates a biocatalytic route to this important commodity chemical. This process, developed through a pathway-identification algorithm and genome-scale metabolic model, underlines the potential for biosynthesis of non-natural chemicals directly from biomass, setting a precedent for future biochemical production methods (Yim et al., 2011).
Chemical Synthesis and Protective Groups
The use of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol as an efficient chiral auxiliary and protective group for boronic acids showcases the compound's significance in chemical synthesis. This study emphasizes its application in the cyclopropanation of alkenylboronic esters, facilitating a range of transformations that contribute to the field of synthetic chemistry (Luithle & Pietruszka, 2000).
Material Science and Polymer Research
In material science, the synthesis of long-chain linear monomers and polycondensates from unsaturated fatty acid esters, leading to high-purity diesters like dimethyl 1,19-nonadecanedioate, opens new avenues for creating sustainable materials. These developments in polymer research emphasize the potential of 1,4-dimethyl 2-(difluoromethoxy)butanedioate derivatives in producing environmentally friendly and renewable polymers (Stempfle, Quinzler, Heckler, & Mecking, 2011).
Eigenschaften
IUPAC Name |
dimethyl 2-(difluoromethoxy)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O5/c1-12-5(10)3-4(6(11)13-2)14-7(8)9/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLLQRDNAPGJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193079 | |
| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl 2-(difluoromethoxy)butanedioate | |
CAS RN |
1803598-58-4 | |
| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803598-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-(difluoromethoxy)-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)
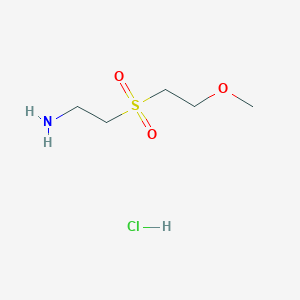
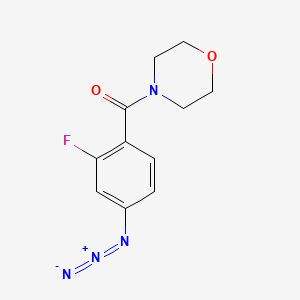
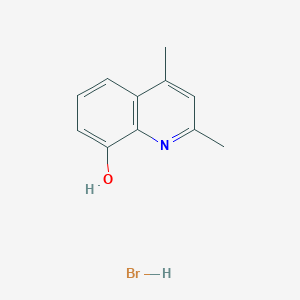

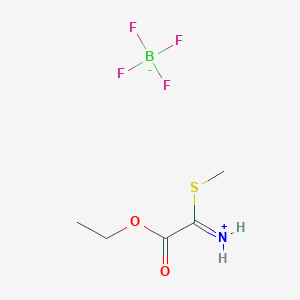
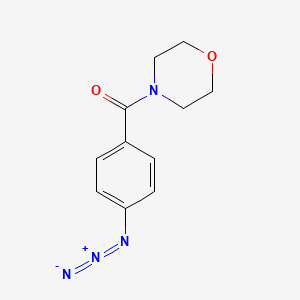
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)
![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

